The compound with the Chemical Abstracts Service Registry Number 163648-32-6 is known as Tazemetostat. It is a small molecule inhibitor that targets the enzyme EZH2, which is involved in histone methylation and gene regulation. Tazemetostat has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in epigenetic regulation.
Tazemetostat was developed by Epizyme, Inc., a biotechnology company focused on developing innovative epigenetic therapies for cancer. The compound was initially studied for its effects on various types of cancer, particularly those with mutations in the EZH2 gene.
Tazemetostat is classified as an epigenetic therapy and more specifically as an EZH2 inhibitor. It falls under the broader category of small molecule drugs designed to modulate gene expression by interfering with the activity of specific enzymes involved in chromatin modification.
The synthesis of Tazemetostat involves several key steps, primarily focusing on the construction of the core structure that interacts with the EZH2 enzyme. The synthetic route typically includes:
The synthetic pathway is optimized for yield and purity, often employing techniques such as:
The molecular structure of Tazemetostat can be described by its chemical formula . It features a complex arrangement that allows it to fit into the active site of the EZH2 enzyme.
Tazemetostat primarily functions through competitive inhibition of the EZH2 enzyme, which leads to alterations in histone methylation patterns. This inhibition can result in:
The reaction mechanism involves binding to the active site of EZH2, preventing substrate access and subsequent methylation reactions. This competitive inhibition alters downstream signaling pathways involved in cell proliferation and survival.
Tazemetostat exerts its effects by disrupting the normal function of EZH2, leading to a cascade of biological responses:
Studies have shown that Tazemetostat selectively inhibits mutant forms of EZH2, leading to significant anti-tumor activity in preclinical models and clinical trials.
Tazemetostat has been investigated primarily for its potential use in treating various cancers, including:
Additionally, Tazemetostat serves as a valuable tool for researchers studying epigenetic mechanisms and their implications in cancer biology, paving the way for future therapeutic strategies targeting epigenetic modifications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2